(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[172102,1103,8012,20015,20]docos-7-ene-6,16-dione is a synthetic steroid compound with a complex molecular structure It is characterized by the presence of two epoxide groups and a pregnane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione typically involves multiple steps, starting from simpler steroid precursors. One common route involves the epoxidation of pregn-4-ene-3,20-dione derivatives. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional functional groups.
Reduction: Reduction reactions can convert the epoxide groups into diols.
Substitution: Nucleophilic substitution reactions can replace the epoxide groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the epoxide groups can yield diols, while nucleophilic substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, the presence of epoxide groups allows it to form covalent bonds with nucleophilic sites in proteins and DNA, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Pregn-4-ene-3,20-dione, 11-hydroxy-: A hydroxylated derivative with different biological activity.
11,18,21-Trihydroxypregn-4-ene-3,20-dione: A trihydroxylated compound with distinct chemical properties.
Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-: Another hydroxylated derivative with unique applications.
Uniqueness: (1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione is unique due to the presence of two epoxide groups, which confer distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents .
Eigenschaften
Molekularformel |
C21H26O4 |
---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione |
InChI |
InChI=1S/C21H26O4/c1-20-7-6-12(22)8-11(20)2-3-13-14-4-5-15-16(23)10-24-19-21(14,15)9-17(25-19)18(13)20/h8,13-15,17-19H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21?/m0/s1 |
InChI-Schlüssel |
ACLQUYHRDOCPTN-RCTQUVNZSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H]4CC56[C@H]3CC[C@@H]5C(=O)COC6O4 |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C4CC56C3CCC5C(=O)COC6O4 |
Synonyme |
11,18-18,21-diepoxypregn-4-ene-3,20-dione 18,21-anhydroaldosterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.